Manzacidin B
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Overview
Description
Manzacidin B is a natural product found in Hymeniacidon with data available.
Scientific Research Applications
Enantioselective Synthesis and Structural Studies
Synthetic Methodologies : Innovative methods for synthesizing manzacidin B have been developed, focusing on enantioselective processes and stereospecific C-H bond oxidation. These advancements facilitate the exploration of this compound's potential applications by enabling access to substantial quantities of the compound (Wehn & Du Bois, 2002).
Structural Elucidation : Research has also focused on the synthesis and determination of the absolute structure of this compound, contributing to a deeper understanding of its chemical properties (Shinada et al., 2007).
Biocatalytic and Chemocatalytic Approaches
- Biocatalytic and Chemocatalytic Strategies : Studies have explored the use of enzymatic hydroxylation and photocatalytic C-H azidation in the synthesis of manzacidin C, a related compound, which could have implications for the synthesis of this compound as well (Zwick & Renata, 2018).
Novel Synthetic Methodologies
Henry Reaction and Asymmetric Synthesis : Advanced methodologies like the diastereodivergent Henry reaction and asymmetric synthesis have been employed in the total synthesis of this compound. These methods are significant for constructing key structural elements of this compound (Araki et al., 2019).
Practical Syntheses Approaches : Researchers have developed concise and highly stereoselective synthesis methods for this compound, enhancing the practicality and efficiency of its production (Sankar et al., 2012).
Properties
Molecular Formula |
C12H14BrN3O5 |
---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
(4S,5S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-5-hydroxy-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrN3O5/c1-12(9(17)8(10(18)19)15-5-16-12)4-21-11(20)7-2-6(13)3-14-7/h2-3,5,8-9,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t8-,9-,12+/m0/s1 |
InChI Key |
RMRGGLUETWXFCH-HOTUBEGUSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H](N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br |
Canonical SMILES |
CC1(C(C(N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br |
Synonyms |
manzacidin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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